1-苄基-1H-苯并咪唑-2(3H)-酮

描述

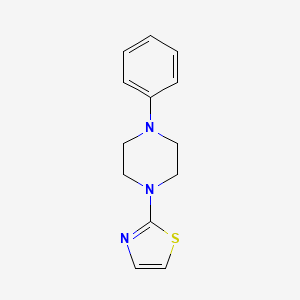

“1-Benzyl-1H-benzo[d]imidazol-2(3H)-one” is a chemical compound that belongs to the class of benzimidazoles . Benzimidazoles are heterocyclic aromatic organic compounds, which are key components to functional molecules used in a variety of everyday applications .

Synthesis Analysis

The synthesis of “1-Benzyl-1H-benzo[d]imidazol-2(3H)-one” involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, the compound is obtained .Molecular Structure Analysis

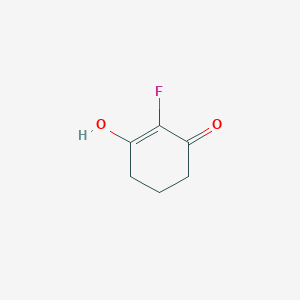

The molecular structure of “1-Benzyl-1H-benzo[d]imidazol-2(3H)-one” is characterized by the presence of a benzimidazole nucleus, which is a good bioisostere of naturally occurring nucleotides . The spectral data of the compound indicates the bidentate bonding mode for bis-benzimidazole .Chemical Reactions Analysis

The chemical reactions involving “1-Benzyl-1H-benzo[d]imidazol-2(3H)-one” are characterized by the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . The compound can also be deprotonated with stronger bases .科学研究应用

光致发光和抗肿瘤活性

基于 1-苄基-1H-苯并[d]咪唑-2(3H)-酮衍生物的锌配合物表现出显着的光致发光和抗肿瘤活性,尤其对食道癌。与众所周知的化疗药物顺铂相比,该配合物对癌细胞生长的抑制作用更强 (Che 等人,2015)。

功能化苯并咪唑咪唑的合成

钯碘化物催化的氧化氨基羰基化-杂环化方法已被用于合成功能化的 1H-苯并[d]咪唑[1,2-a]咪唑,展示了这种化学结构在创建复杂和功能分子方面的多功能性 (Veltri 等人,2018)。

聚合和材料性能

1-苄基-1H-苯并[d]咪唑-2(3H)-酮已用于聚合物的合成,证明了其在材料科学中的实用性。这些聚合物包括含有 2H-苯并咪唑-2-酮单元的均聚物和共聚物,具有高分子量、在各种有机溶剂中的溶解性和优异的热稳定性 (Mir 等人,2012)。

有机合成中的催化

研究已经对使用 1-苄基-1H-苯并[d]咪唑-2(3H)-酮衍生物作为各种有机合成过程中的催化剂进行了研究。这些包括 1,2,4,5-四取代咪唑的合成和开发稳定的空气钌(II)-NNN 钳形配合物,用于芳香二胺和醇与 1H-苯并[d]咪唑的有效偶联 (Zolfigol 等人,2013) (Li 等人,2018)。

抗菌和抗真菌活性

1-苄基-1H-苯并[d]咪唑-2(3H)-酮衍生物已因其抗菌和抗真菌特性而受到研究。它们已显示出对革兰氏阳性和革兰氏阴性细菌的有效性,并具有作为候选药物的潜力 (Olczak 等人,2023)。

非线性光学材料的合成

1-苄基-1H-苯并[d]咪唑-2(3H)-酮的衍生物已被合成并表征,以了解它们作为有机非线性光学 (NLO) 材料的潜力。它们显着的分子超极化率和微观 NLO 行为表明在各种 NLO 器件中具有潜在应用 (Manikandan 等人,2019)。

未来方向

The future directions for “1-Benzyl-1H-benzo[d]imidazol-2(3H)-one” could involve its potential applications in the field of medicinal chemistry, given the wide-ranging biological activity of benzimidazole derivatives . The experimental results and drug-likeness properties of similar compounds suggest their potential to be developed as potent anticancer drugs in the near future .

属性

IUPAC Name |

3-benzyl-1H-benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c17-14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGPRLHZAOPVIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]prop-2-enamide](/img/structure/B2811325.png)

![N-[(3-chloro-4-methoxyphenyl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2811331.png)

![5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811332.png)

![Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2811333.png)

![1-{1-[5-(Furan-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2811336.png)

![N-Cyclopropyl-2-[4-[3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanoyl]piperazin-1-yl]acetamide](/img/structure/B2811337.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2811338.png)

![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2811343.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2811345.png)